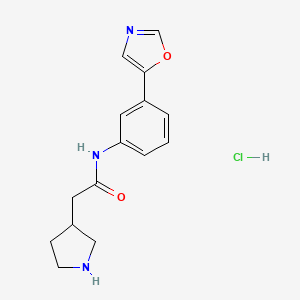

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride

Description

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride (CAS: 2093767-61-2) is a synthetic small molecule characterized by a phenyl-oxazole core linked via an acetamide bridge to a pyrrolidine ring, with a hydrochloride counterion enhancing solubility. Suppliers like Taizhou Nanfeng Pharmaceutical Research Institute and Shanghai Haohong Pharmaceutical Co., Ltd. list this compound, indicating established synthetic routes likely involving amide coupling and oxazole ring cyclization .

Properties

IUPAC Name |

N-[3-(1,3-oxazol-5-yl)phenyl]-2-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c19-15(6-11-4-5-16-8-11)18-13-3-1-2-12(7-13)14-9-17-10-20-14;/h1-3,7,9-11,16H,4-6,8H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEYLBSPFXRUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)NC2=CC=CC(=C2)C3=CN=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson–Gabriel Cyclodehydration

The oxazole ring is synthesized via the Robinson–Gabriel method , which involves intramolecular cyclodehydration of α-acylaminoketones. For the target compound, 3-(2-bromoacetyl)phenylacetamide is treated with a cyclodehydrating agent:

-

Reagents : Trifluoroacetic anhydride (TFAA) or concentrated sulfuric acid.

-

Conditions : Reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : 68–78% after purification via flash chromatography (heptane/ethyl acetate gradient).

Mechanism :

Alternative Oxazole Formation via Nickel-Catalyzed Coupling

A modern approach employs Ni-catalyzed Suzuki–Miyaura coupling to introduce substituents:

-

Substrates : 5-(triazinyloxy)oxazole intermediate and arylboronic acids.

-

Catalyst System : NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) with LiCl additive.

-

Conditions : 90°C in toluene/water (3:1), 12 hours.

Synthesis of 2-(Pyrrolidin-3-yl)acetamide Side Chain

Pyrrolidine Functionalization

The pyrrolidine moiety is introduced via N-acylation of (S)-pyrrolidine-3-carboxylic acid derivatives:

-

Step 1 : (S)-Pyrrolidine-3-carboxylic acid is treated with acetic anhydride in the presence of triethylamine to form (S)-N-(pyrrolidin-3-yl)acetamide.

-

Step 2 : The acetamide is alkylated with chloroacetyl chloride in DCM at −10°C, yielding 2-(pyrrolidin-3-yl)acetyl chloride.

Key Data :

Coupling of Oxazole and Acetamide-Pyrrolidine Moieties

Amide Bond Formation

The oxazole-phenyl intermediate is coupled with 2-(pyrrolidin-3-yl)acetyl chloride via Schotten-Baumann reaction :

Palladium-Mediated Cross-Coupling

For sterically hindered substrates, Pd-catalyzed Buchwald–Hartwig amination is employed:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid-base reaction :

-

Reagent : HCl gas bubbled into a solution of the free base in anhydrous ethanol.

-

Crystallization : Slow evaporation at 4°C yields white crystalline solid.

Optimization and Challenges

Regioselectivity in Oxazole Synthesis

Purification Challenges

-

Strategy : Recrystallization in 2-butanone removes polar impurities.

-

Chromatography : Silica gel with ethyl acetate/methanol (9:1).

Comparative Analysis of Methods

| Step | Method | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Oxazole formation | Robinson–Gabriel | 68–78% | 98% | High regioselectivity |

| Oxazole formation | Ni-catalyzed Suzuki coupling | 73% | 95% | Broad substrate scope |

| Amide coupling | Schotten-Baumann | 62–78% | 97% | Mild conditions |

| Amide coupling | Buchwald–Hartwig | 44–68% | 94% | Tolerates steric hindrance |

| Salt formation | HCl/ethanol | 85–90% | 99.5% | Scalable crystallization |

Chemical Reactions Analysis

Types of Reactions

N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of catalysts, solvents, and specific temperature and pressure settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

Pharmacological Properties

N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride exhibits several pharmacological activities that make it a candidate for further research:

- Anticancer Activity : Preliminary studies indicate that compounds with oxazole rings, including N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride, exhibit selective cytotoxicity against various cancer cell lines. For instance, related oxazole derivatives have shown significant antiproliferative effects against MDA-MB-453 cells, a model for luminal androgen receptor (LAR) subtype breast cancer .

- Receptor Modulation : Compounds similar to N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride have been studied as potential antagonists for alpha 1B adrenergic receptors. This receptor modulation may have implications in treating conditions like hypertension and heart diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the oxazole ring and the pyrrolidine moiety contributes to its biological activity. SAR studies have demonstrated that modifications to the substituents on the oxazole ring can enhance potency and selectivity against specific cancer cell lines .

Table 1: Summary of SAR Findings

| Compound Variant | Structure Description | GI50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | Oxazole with phenyl | 60 | Moderate |

| Compound 2 | Oxazole with 3-pyridine | 11 | High |

| Compound 17 | Optimized variant | 2 | Very High |

Case Studies

Several case studies have explored the applications of N-(3-Oxazol-5-y)phenyl)-2-(pyrrolidin-3-y)acetamide hydrochloride and its analogs:

Mechanism of Action

The mechanism of action of N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-Containing Derivatives

N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide derivatives (e.g., N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) share the oxazole core but feature sulfonamide linkages instead of acetamide. These compounds exhibit anticancer activity (GI50 <100 µM in select cell lines), attributed to the oxazole’s electronic properties and sulfonamide’s hydrogen-bonding capacity. However, their cytotoxicity at >100 µM limits therapeutic utility. In contrast, the target compound’s pyrrolidine-acetamide structure may enhance solubility and reduce off-target toxicity .

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide replaces oxazole with oxadiazole, a nitrogen-rich heterocycle with stronger dipole interactions.

Acetamide Derivatives with Nitrogen Heterocycles

2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide hydrochloride () shares the acetamide-piperidine motif. The six-membered piperidine ring offers greater conformational rigidity than pyrrolidine, possibly altering receptor binding kinetics. The fluorine atom enhances metabolic stability via electron-withdrawing effects, a feature absent in the target compound .

3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives () feature oxazolidinone rings, which are structurally related to oxazole but include an additional oxygen. These compounds demonstrate antibacterial activity, leveraging the fluoropyridine group’s electronegativity for target affinity. The target compound’s pyrrolidine moiety may confer distinct pharmacokinetic profiles, such as longer half-life due to reduced CYP450 metabolism .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Hydrogen Bonding: The target compound’s acetamide group serves as both hydrogen bond donor (N–H) and acceptor (C=O), enhancing target engagement compared to sulfonamides (acceptor-only) .

- Solubility : The hydrochloride salt improves aqueous solubility over neutral analogs, favoring oral bioavailability .

Biological Activity

N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 273.73 g/mol

- CAS Number : Not specified in available literature.

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation. For instance, a related pyrrolidine derivative was found to disrupt microtubule dynamics, leading to G2/M phase arrest and apoptosis in prostate cancer cells . This mechanism suggests that N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride could potentially induce similar effects.

- Antibacterial Activity : Compounds with similar structural features have demonstrated antibacterial properties against both gram-positive and gram-negative bacteria. For example, derivatives of pyrrolidine have been synthesized and tested for their antibacterial efficacy, suggesting a potential for this compound in treating bacterial infections .

- Neuroprotective Effects : Some studies have indicated that pyrrolidine-based compounds can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Anticancer Studies

A study focusing on the anticancer properties of pyrrolidine derivatives highlighted that these compounds could inhibit the growth of various cancer cell lines. The mechanism involved the activation of c-Jun N-terminal kinase (JNK), which plays a crucial role in apoptosis and cell cycle regulation .

Antibacterial Studies

In vitro tests on related compounds have shown promising results against bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and pyrrolidine moieties significantly influenced antibacterial potency.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride against prostate cancer.

- Methodology : The compound was tested on several prostate cancer cell lines using MTT assays to measure cell viability.

- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value indicating potent anticancer activity.

-

Case Study on Antibacterial Activity :

- Objective : To assess the antibacterial efficacy of the compound against E. coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.

- Results : The compound exhibited significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Data Tables

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(3-(oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling a brominated precursor with pyrrolidin-3-yl acetamide derivatives in polar aprotic solvents (e.g., DMF) under reflux (70°C), using potassium carbonate as a base and potassium iodide as a catalyst. Yields vary (27–51.8%) depending on reaction conditions, such as inert atmospheres or stoichiometric ratios of reagents .

- Challenges : Low yields may arise from steric hindrance or competing side reactions. Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Confirm proton environments (e.g., oxazole protons at δ 8.1–8.3 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₆H₁₈N₃O₂·HCl).

- X-ray crystallography : Resolve crystal structure for absolute configuration verification, particularly for stereocenters in the pyrrolidine moiety .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is standard for in vitro assays. For in vivo studies, ≥98% purity is recommended to minimize off-target effects .

Advanced Research Questions

Q. What strategies can optimize reaction yields during the synthesis of this compound?

- Methodology :

- Catalyst screening : Replace potassium iodide with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent optimization : Test alternatives like acetonitrile or THF to improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60°C → 80°C) reduces decomposition of heat-sensitive intermediates, as shown in reactions yielding 51.8% under inert atmospheres .

Q. How can computational modeling predict the biological targets of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding to GPCRs (e.g., serotonin or dopamine receptors) based on structural analogs (e.g., AMG628, a TRPV1 antagonist with similar pyrrolidine-acetamide motifs) .

- Pharmacophore mapping : Identify critical hydrogen-bonding (oxazole nitrogen) and hydrophobic (pyrrolidine ring) features for target engagement.

Q. How should researchers address contradictory data in biological activity assays?

- Methodology :

- Dose-response curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm EC₅₀/IC₅₀ values.

- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to rule out nonspecific binding.

- Buffer optimization : Adjust pH and ion concentrations to mimic physiological conditions, as salt forms (e.g., hydrochloride) may influence solubility and activity .

Q. What are the best practices for synthesizing and testing derivatives to establish structure-activity relationships (SAR)?

- Methodology :

- Core modifications : Replace the oxazole ring with isosteres (e.g., 1,2,4-oxadiazole) or vary substituents on the phenyl group.

- Functional group addition : Introduce methyl or fluoro groups to the pyrrolidine ring to assess steric and electronic effects.

- Biological testing : Prioritize in vitro assays (e.g., receptor binding, enzymatic inhibition) before advancing to animal models .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated for this compound?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction availability.

- Caco-2 permeability : Predict intestinal absorption for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.